2,5-Dimethoxybenzamide
Overview
Description
2,5-Dimethoxybenzamide is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities . They have been used in the treatment of cancer, hypercholesterolemia, and have shown anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .
Mode of Action
It is known that benzamides interact with their targets to exert their effects
Biochemical Pathways
Benzamides have been found to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Some benzamides have shown antioxidant, free radical scavenging, and metal chelating activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxybenzamide can be synthesized starting from 2,5-dimethoxybenzoic acid. The general method involves the reaction of 2,5-dimethoxybenzoic acid with amine derivatives in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction typically yields this compound in moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis involving the use of appropriate starting materials, reagents, and reaction conditions can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like silver oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the methoxy groups or the amide group.
Common Reagents and Conditions:
Oxidation: Silver oxide is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of this compound can yield quinone derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzamides.
Scientific Research Applications
2,5-Dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N′- (1,4-phenylene)bis (3-methoxybenzamide)
Comparison: 2,5-Dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of activity against various biological targets and have distinct physical and chemical properties .
Properties
IUPAC Name |
2,5-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYZILOJVQMYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313391 | |
Record name | 2,5-DIMETHOXYBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42020-21-3 | |
Record name | 42020-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-DIMETHOXYBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,5-Dimethoxybenzamide in the synthesis of benzynequinone?
A1: this compound serves as the crucial starting point in a multi-step synthesis of benzynequinone []. The synthesis involves converting this compound into 1-amino-4,7-dimethoxybenzotriazole through a series of reactions. This intermediate is then further modified to ultimately generate benzynequinone. The choice of this compound likely stems from its structural features that allow for the necessary transformations to reach the target molecule.
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